1-Methyl-3-(propan-2-yloxy)benzene

Description

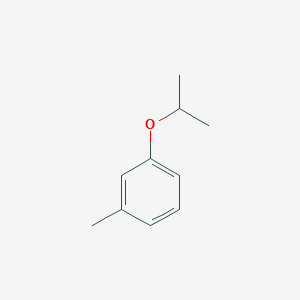

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLKLSRFTPNXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499020 | |

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19177-04-9 | |

| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Methyl-3-(propan-2-yloxy)benzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-3-(propan-2-yloxy)benzene

Introduction

1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene, is an aromatic ether that serves as a valuable building block in synthetic organic chemistry. Its structural motif, featuring a substituted phenyl ring, is prevalent in a wide array of functional materials and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development and materials science. By elucidating the causality behind its chemical behavior and synthetic pathways, this document aims to serve as a practical and authoritative resource.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. 1-Methyl-3-(propan-2-yloxy)benzene is systematically named according to IUPAC conventions, which provides a clear indication of its constituent functional groups: a methyl group and an isopropoxy group attached to a benzene ring at the 1 and 3 positions, respectively.

-

IUPAC Name: 1-methyl-3-(propan-2-yloxy)benzene[1]

-

Common Synonyms: 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)-[1]

-

CAS Number: 19177-04-9[1]

-

Molecular Formula: C₁₀H₁₄O[1]

-

Canonical SMILES: CC1=CC(=CC=C1)OC(C)C[1]

Caption: Sₙ2 Mechanism for the Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene.

Step-by-Step Protocol:

-

Preparation of Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve m-cresol (1.0 eq.) in a dry polar aprotic solvent such as DMF or DMSO.

-

Deprotonation: Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Causality Insight: NaH is an effective, non-nucleophilic base that irreversibly deprotonates the phenol, producing hydrogen gas which evolves safely from the reaction, driving the equilibrium forward. [2]3. Nucleophilic Substitution: After hydrogen evolution ceases (approx. 30-60 minutes), add 2-bromopropane (1.2 eq.) dropwise via syringe, maintaining the temperature at or below room temperature.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours or gently heat to 50-60 °C to expedite the reaction. Monitor progress by Thin Layer Chromatography (TLC). Expertise Insight: While heating can accelerate the Sₙ2 reaction, it can also increase the rate of the competing E2 elimination side-reaction. Room temperature is often a good compromise for secondary halides.

-

Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ether.

Reactivity Profile

The reactivity of 1-Methyl-3-(propan-2-yloxy)benzene is dominated by its aromatic ring. Both the methyl (-CH₃) and isopropoxy (-O-iPr) groups are electron-donating and therefore activate the ring towards electrophilic aromatic substitution . They are both ortho, para-directors. Their positions at C1 and C3 mean their activating effects are additive at the C2, C4, and C6 positions, making these sites highly susceptible to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The C4 position is the most sterically accessible and electronically activated site.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI), which would yield m-cresol and 2-halopropane.

Potential Applications in Research and Development

While specific commercial applications are not widely documented, the structure of 1-Methyl-3-(propan-2-yloxy)benzene makes it a highly attractive scaffold for medicinal chemistry and materials science. Aromatic ethers are a cornerstone in drug design, and this molecule provides a synthetically accessible platform for generating derivatives.

A typical workflow for a drug development professional might involve using this compound as a starting material or intermediate for the synthesis of more complex target molecules.

Caption: R&D Workflow Utilizing 1-Methyl-3-(propan-2-yloxy)benzene as a Scaffold.

This workflow demonstrates the compound's utility. After its initial synthesis, a researcher can selectively functionalize the activated aromatic ring. For example, bromination would likely occur at the C4 position. This new functional handle (bromide) allows for a vast number of subsequent reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, to build molecular complexity and generate a library of novel compounds for biological evaluation.

Safety and Handling

No specific toxicological data for 1-Methyl-3-(propan-2-yloxy)benzene is available. Therefore, safety precautions must be based on structurally related compounds such as cymenes and other flammable, volatile organic liquids. [3][4]

-

Physical Hazards: The compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source. [3]* Health Hazards: May cause respiratory irritation upon inhalation. [3]Skin contact may lead to irritation or dermatitis with prolonged exposure. [5]Aspiration into the lungs if swallowed can cause chemical pneumonitis. [3]* Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects. [3]Due to its low water solubility, it is unlikely to be mobile in soil. [3]

Precautionary Measure Protocol Handling Use only in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge. [4] Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [6] Storage Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids. [4] | Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

-

PubChem. (n.d.). 1-Methyl-3-(propan-2-yloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). m-Cymene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). Supporting Information: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). Retrieved from [Link]

-

PubChem. (n.d.). ((Prop-2-yn-1-yloxy)methyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-methyl-2-(1-methylethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-3-propyl-. NIST WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(prop-2-yn-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link] (General reference)

-

PubChem. (n.d.). 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-methyl-3-propyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Retrieved from [Link] (Example of a general synthetic procedure)

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #6 Solution. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-3-propyl- IR Spectrum. NIST WebBook. Retrieved from [Link]

-

ILO. (n.d.). ISOPROPYLBENZENE. International Chemical Safety Cards. Retrieved from [Link]

-

Scribd. (n.d.). Unit 14 PDF. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-2-propyl-. NIST WebBook. Retrieved from [Link]

-

ChemSynthesis. (n.d.). isopropoxy-methyl-benzene. Retrieved from [Link]

Sources

- 1. 1-Methyl-3-(propan-2-yloxy)benzene | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. ISOPROPYLBENZENE [training.itcilo.org]

- 6. spectrumchemical.com [spectrumchemical.com]

Introduction: Situating 1-Methyl-3-(propan-2-yloxy)benzene in Synthetic Chemistry

An In-Depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene (CAS: 19177-04-9)

1-Methyl-3-(propan-2-yloxy)benzene, also known by its synonyms 3-Isopropoxytoluene or m-cresyl isopropyl ether, is an aromatic ether.[1][2] Its structure, featuring a metabolically stable ether linkage and a substituted benzene ring, makes it a valuable intermediate in organic synthesis. While not a widely known final product, its utility lies in its capacity to serve as a foundational building block for more complex molecular architectures, particularly within the pharmaceutical and material science sectors.[3] The strategic placement of the methyl and isopropoxy groups on the meta-positioned benzene ring influences its reactivity in subsequent transformations, such as electrophilic aromatic substitution, by directing incoming groups to specific positions.[3] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, expected analytical characterization data, and its potential applications, grounded in established chemical principles.

Physicochemical & Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These parameters dictate appropriate solvents for reactions and purification, predict its behavior under various conditions, and inform safety protocols. The properties of 1-Methyl-3-(propan-2-yloxy)benzene are summarized below.

| Property | Value | Source |

| CAS Number | 19177-04-9 | PubChem[2] |

| Molecular Formula | C₁₀H₁₄O | PubChem[2] |

| Molecular Weight | 150.22 g/mol | PubChem[2] |

| Appearance | Clear, colorless liquid | CymitQuimica[3] |

| Boiling Point | 196.5°C (estimated) | LookChem[1] |

| Density | 0.9310 g/cm³ (estimated) | LookChem[1] |

| Refractive Index | 1.4959 (estimated) | LookChem[1] |

| XLogP3 | 3.5 | PubChem[2] |

| Solubility | Insoluble in water; Soluble in organic solvents.[3][4] | LookChem, CymitQuimica, ChemBK[1][3][4] |

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and reliable method for preparing asymmetrical ethers like 1-Methyl-3-(propan-2-yloxy)benzene is the Williamson ether synthesis.[5][6] This classic Sɴ2 reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on a primary or secondary alkyl halide.[5][6][7] The causality behind this choice of reaction is its high efficiency and predictability for forming C-O bonds.

The synthesis proceeds in two logical steps:

-

Deprotonation: A moderately strong base is used to deprotonate the phenolic hydroxyl group of m-cresol, forming the sodium m-cresolate salt. This step is critical as it transforms the weakly nucleophilic alcohol into a much more potent phenoxide nucleophile.[8]

-

Nucleophilic Substitution: The resulting m-cresolate anion attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). The halide serves as an excellent leaving group, facilitating the Sɴ2 displacement and formation of the desired ether linkage.[5][6]

Sources

- 1. Cas 19177-04-9,Benzene, 1-methyl-3-(1-methylethoxy)- | lookchem [lookchem.com]

- 2. 1-Methyl-3-(propan-2-yloxy)benzene | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 19177-04-9: Benzene, 1-methyl-3-(1-methylethoxy)- [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene

This guide provides a comprehensive technical overview of 1-Methyl-3-(propan-2-yloxy)benzene, a significant aromatic ether. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights into its practical applications and handling.

Chemical Identity and Molecular Architecture

1-Methyl-3-(propan-2-yloxy)benzene, also known by its synonym 3-Isopropoxytoluene, is an organic compound characterized by a benzene ring substituted with a methyl group and an isopropoxy group at the meta-position. This structural arrangement imparts specific physicochemical properties that are crucial for its reactivity and utility in various chemical syntheses.

The molecular formula for this compound is C₁₀H₁₄O.[1] Its structure consists of a toluene core with an isopropyl ether linkage at the third carbon of the aromatic ring. This ether linkage is a key functional group that influences the molecule's polarity, solubility, and reactivity. The presence of both an alkyl group (methyl) and an alkoxy group (isopropoxy) on the benzene ring activates it towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to these groups.

Molecular Structure Diagram

Caption: Molecular structure of 1-Methyl-3-(propan-2-yloxy)benzene.

Physicochemical Properties

The physical and chemical properties of 1-Methyl-3-(propan-2-yloxy)benzene are dictated by its molecular weight and structure. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₄O | PubChem[1] |

| CAS Number | 19177-04-9 | PubChem[1] |

| Appearance | Not specified, likely a liquid at room temperature | Inferred from similar compounds |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | Inferred from structure |

The molecular weight of 150.22 g/mol is a fundamental parameter for stoichiometric calculations in chemical reactions.[1] The lipophilic nature of the benzene ring and the alkyl groups suggests poor solubility in aqueous solutions but good solubility in common organic solvents such as ethanol, ether, and acetone.

Synthesis and Purification

The synthesis of 1-Methyl-3-(propan-2-yloxy)benzene typically involves the Williamson ether synthesis. This well-established method provides a reliable route to forming the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 1-Methyl-3-(propan-2-yloxy)benzene from 3-methylphenol (m-cresol) and 2-bromopropane.

Materials:

-

3-methylphenol (m-cresol)

-

Sodium hydroxide (NaOH)

-

2-bromopropane

-

Anhydrous ethanol (as solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Distilled water

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenol in anhydrous ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium salt of 3-methylphenoxide. The causality here is the increased nucleophilicity of the phenoxide ion, which is essential for the subsequent substitution reaction.

-

Nucleophilic Substitution: Slowly add 2-bromopropane to the reaction mixture. Heat the mixture to reflux for several hours to facilitate the Sₙ2 reaction between the phenoxide and the alkyl halide. The choice of a polar aprotic solvent like ethanol helps to solvate the cation, leaving the nucleophile more available for reaction.

-

Workup and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether multiple times to ensure complete recovery of the product. The organic layers are combined.

-

Purification: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted 3-methylphenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be further purified by fractional distillation under reduced pressure to obtain pure 1-Methyl-3-(propan-2-yloxy)benzene.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 1-Methyl-3-(propan-2-yloxy)benzene.

Applications in Research and Development

While specific, large-scale industrial applications of 1-Methyl-3-(propan-2-yloxy)benzene are not widely documented, its structure makes it a valuable intermediate in organic synthesis. It can serve as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The aromatic ring can undergo further functionalization, and the ether linkage can be cleaved under specific conditions if required, providing synthetic flexibility.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[3]

Conclusion

1-Methyl-3-(propan-2-yloxy)benzene is a structurally interesting aromatic ether with a molecular weight of 150.22 g/mol .[1] Its synthesis is straightforward via the Williamson ether synthesis, a testament to classic organic chemistry reactions that remain integral to modern synthesis. While its direct applications are not extensively documented, its utility as a synthetic intermediate is clear. Adherence to standard safety protocols is essential for its handling in a laboratory setting. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

-

PubChem. 1-Methyl-3-(propan-2-yloxy)benzene. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene. As a key intermediate in the development of pharmaceuticals and specialty chemicals, robust and scalable synthetic routes to this aryl ether are of significant interest to the research and drug development community. This document moves beyond simple procedural descriptions to offer a causal analysis of experimental choices, grounded in established chemical principles. We will dissect two primary synthetic strategies: the classic Williamson ether synthesis and modern transition-metal-catalyzed cross-coupling reactions, including the Ullmann condensation and Buchwald-Hartwig etherification. Each pathway is evaluated for its mechanistic underpinnings, substrate scope, and practical considerations for laboratory and industrial applications. Detailed, self-validating experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the knowledge to select and optimize the most suitable synthesis for their specific needs.

Introduction and Retrosynthetic Analysis

1-Methyl-3-(propan-2-yloxy)benzene (C₁₀H₁₄O) is an unsymmetrical aryl alkyl ether.[1] Its structure, featuring a toluene core functionalized with an isopropoxy group at the meta position, makes it a versatile building block. The synthesis of such ethers is a fundamental transformation in organic chemistry, yet the choice of methodology can profoundly impact yield, purity, and scalability.

A logical approach to designing its synthesis begins with a retrosynthetic analysis, which identifies the potential bond disconnections and corresponding starting materials.

Caption: Retrosynthetic analysis of 1-methyl-3-(propan-2-yloxy)benzene.

-

Disconnection A (Alkyl C-O Bond): This pathway breaks the bond between the ether oxygen and the isopropyl group. It identifies m-cresol (3-methylphenol) as the aromatic nucleophile precursor and an isopropyl electrophile (e.g., 2-bromopropane or 2-iodopropane). This route logically leads to the Williamson ether synthesis .[2][3][4][5]

-

Disconnection B (Aryl C-O Bond): This alternative breaks the bond between the oxygen and the aromatic ring. This identifies an aryl electrophile, such as 3-iodo- or 3-bromotoluene, and an isopropoxide nucleophile. This strategy is the foundation for transition-metal-catalyzed cross-coupling reactions .[6][7]

This guide will now explore the practical execution of these two divergent strategies.

Pathway A: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its simplicity and cost-effectiveness. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide.[3][5]

Mechanistic Considerations & Experimental Choices

The overall transformation involves two key steps: the deprotonation of m-cresol to form the more potent 3-methylphenoxide nucleophile, followed by the SN2 attack on the isopropyl halide.

-

Choice of Base: The selection of the base is critical. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the phenol, driving the equilibrium forward and producing only hydrogen gas as a byproduct, which is easily removed.[4] However, its pyrophoric nature requires careful handling. A more common and safer alternative for laboratory-scale synthesis is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone. The carbonate is sufficient to deprotonate the acidic phenol, and the reaction can be driven to completion, often with heating.

-

Choice of Alkyl Halide: The electrophile must be a suitable substrate for SN2 reactions.[2] While 2-iodopropane is more reactive, 2-bromopropane is often chosen due to a better balance of cost and reactivity. A primary challenge with secondary halides like this is the competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of propene.[5][8] To mitigate this side reaction, it is crucial to maintain a moderate reaction temperature (typically not exceeding 60-80 °C).

-

Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the phenoxide salt but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction rate.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high conversion and straightforward purification.

Caption: Experimental workflow for the Williamson ether synthesis.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add m-cresol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add dry N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to m-cresol.

-

Alkylation: Begin stirring the suspension and add 2-bromopropane (1.2 equivalents) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the disappearance of m-cresol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by fractional distillation under vacuum or by flash column chromatography on silica gel.

Data Summary

| Parameter | Condition | Rationale |

| Base | K₂CO₃ | Safe, effective, and easily removed during work-up. |

| Solvent | DMF | Polar aprotic; accelerates SN2 reaction. |

| Temperature | 60 °C | Balances reaction rate while minimizing E2 elimination. |

| Stoichiometry | Slight excess of alkyl halide | Ensures complete consumption of the limiting phenoxide. |

| Typical Yield | 75-90% | Dependent on purity of reagents and reaction control. |

Pathway B: Transition-Metal-Catalyzed Cross-Coupling

For syntheses where the Williamson approach may be low-yielding due to steric hindrance or electronic effects, transition-metal catalysis offers powerful alternatives. The two most relevant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. Both rely on coupling an aryl halide with an alcohol or alkoxide.[6][7][9]

The Ullmann Condensation

The traditional Ullmann reaction requires harsh conditions, often involving stoichiometric copper powder at temperatures exceeding 200 °C.[6][10] Modern protocols, however, utilize a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand to facilitate the reaction under much milder conditions.

-

Mechanism: The reaction is believed to proceed via the formation of a copper(I) isopropoxide species. This intermediate then undergoes oxidative addition with the aryl halide (e.g., 3-iodotoluene), followed by reductive elimination to form the C-O bond and regenerate the active copper catalyst.[6]

-

Experimental Choices:

-

Aryl Halide: Aryl iodides are the most reactive substrates for the Ullmann condensation, followed by bromides.[11][12][13][14][15] 3-Iodotoluene is an excellent starting material.

-

Catalyst/Ligand System: A common system is CuI with a ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine. The ligand stabilizes the copper center and increases its reactivity.

-

Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to generate the alkoxide in situ.

-

The Buchwald-Hartwig Etherification

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that has become one of the most versatile methods for forming C-N and C-O bonds.[7][16][17] It is renowned for its broad functional group tolerance, high yields, and relatively mild reaction conditions.

-

Mechanism: The Catalytic Cycle: The power of this reaction lies in its well-defined catalytic cycle, which is critically dependent on the choice of phosphine ligand.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 3-bromotoluene, forming a Pd(II) complex.

-

Ligand Exchange/Deprotonation: The alcohol (isopropanol) coordinates to the palladium center, and a base removes the hydroxyl proton to form a palladium alkoxide intermediate.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the alkoxide group are eliminated from the palladium center, forming the desired ether product and regenerating the Pd(0) catalyst.

-

Caption: Simplified catalytic cycle for Buchwald-Hartwig etherification.

-

Experimental Choices:

-

Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

-

Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are state-of-the-art, as they promote the crucial reductive elimination step.

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is frequently used.

-

Protocol: Buchwald-Hartwig Etherification

Methodology:

-

Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube.

-

Reagent Addition: Remove the tube from the glovebox, establish a nitrogen atmosphere, and add 3-bromotoluene (1.0 equivalent) and isopropanol (1.5 equivalents) via syringe, followed by dry toluene as the solvent.

-

Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. The filtrate can then be washed, dried, and concentrated. Purification is typically achieved via flash column chromatography.

Comparative Analysis of Cross-Coupling Methods

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

| Metal Catalyst | Copper (CuI) | Palladium (Pd₂(dba)₃, Pd(OAc)₂) |

| Typical Ligand | Diamines, Phenanthrolines | Bulky Biarylphosphines (XPhos) |

| Aryl Substrate | Ar-I > Ar-Br | Ar-Br, Ar-Cl, Ar-OTf |

| Conditions | Often >100 °C | 80-110 °C |

| Advantages | Lower catalyst cost. | Broader scope, higher yields, milder conditions. |

| Disadvantages | Harsher conditions, narrower scope. | High cost of Pd and ligands, air-sensitive. |

Product Characterization

Confirmation of the product, 1-methyl-3-(propan-2-yloxy)benzene, and assessment of its purity are achieved using standard analytical techniques.

-

¹H NMR: Expected signals include an aromatic multiplet for the 4 protons on the benzene ring, a septet for the methine proton of the isopropyl group, a singlet for the methyl group on the ring, and a doublet for the six equivalent methyl protons of the isopropyl group.

-

¹³C NMR: Will show distinct signals for the 10 carbon atoms, including the characteristic aromatic carbons and the aliphatic carbons of the isopropyl and methyl groups.

-

Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 150.22 g/mol .[1]

-

Gas Chromatography (GC): An effective method for determining the purity of the final product and quantifying any unreacted starting materials or byproducts.

Conclusion

The synthesis of 1-methyl-3-(propan-2-yloxy)benzene can be successfully achieved through multiple robust pathways.

-

The Williamson ether synthesis stands out as the most direct, economical, and operationally simple method, making it highly suitable for laboratory-scale synthesis and applications where cost is a primary driver. Careful temperature control is necessary to minimize elimination byproducts.

-

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification , offer superior performance in terms of yield, scope, and functional group tolerance. This pathway is the method of choice in a drug discovery or process development setting where maximizing yield and ensuring the applicability to more complex, analogous structures is paramount, despite the higher cost of reagents.

The optimal synthetic route ultimately depends on the specific project requirements, including scale, budget, available equipment, and the need for methodological versatility. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and execute the synthesis with confidence.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Zhu, W., & Ma, D. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. [Link]

-

SynArchive. (2024). Ullmann Condensation. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubMed. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]

-

PubMed. (2020). Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. [Link]

- Google Patents. (2014).

-

Totally Synthetic. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]

-

ChemBK. 3-methyl-Phenol. [Link]

-

Olsson, R. I., & O'Shea, D. F. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4242–4245. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PubChem. 1-Methyl-3-(propan-2-yloxy)benzene. [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

-

Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]

-

Wikipedia. m-Cresol. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Union College. (2015). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

-

Stratakis, M., & Efe, C. (2010). Supporting Information: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. [Link]

-

ResearchGate. (2025). Synthesis of cresols by alkylation of phenol with methanol on solid acids. [Link]

-

NIST. Benzene, 1-iodo-3-methyl-. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ChemSynthesis. 1-iodo-3-methylbenzene. [Link]

-

ChemBK. 1-iodo-3-methylbenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-iodo-3-methyl- (CAS 625-95-6). [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubChem. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

mVOC. 1-methyl-4-propan-2-ylbenzene. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

-

Name Reaction. (2021). Buchwald-Hartwig Coupling [Video]. YouTube. [Link]

- Google Patents. (2008). US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene.

-

Chemsrc. [diphenyl(propan-2-yloxy)methyl]benzene. [Link]

- Google Patents. (2009).

-

ChemSynthesis. isopropoxy-methyl-benzene. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]

Sources

- 1. 1-Methyl-3-(propan-2-yloxy)benzene | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synarchive.com [synarchive.com]

- 11. Benzene, 1-iodo-3-methyl- [webbook.nist.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. chembk.com [chembk.com]

- 14. 3-Iodotoluene 99 625-95-6 [sigmaaldrich.com]

- 15. Benzene, 1-iodo-3-methyl- (CAS 625-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene for Advanced Research

This guide provides a comprehensive technical overview of 1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, grounding its claims in established chemical principles and authoritative sources.

Introduction and Chemical Identity

1-Methyl-3-(propan-2-yloxy)benzene is an aromatic ether. Its structure, featuring a methyl group and an isopropoxy group on a benzene ring at the meta position, makes it a subject of interest for synthetic chemists and drug discovery scientists. Understanding its chemical identity is paramount for its accurate synthesis and characterization.

IUPAC Name: 1-Methyl-3-(propan-2-yloxy)benzene[1]

Synonyms: 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)-[1]

Molecular Formula: C₁₀H₁₄O[1]

Structure:

Caption: 2D structure of 1-Methyl-3-(propan-2-yloxy)benzene.

Physicochemical Properties

A summary of the key computed physicochemical properties of 1-Methyl-3-(propan-2-yloxy)benzene is presented in the table below. These properties are crucial for predicting its behavior in various experimental conditions, including solubility and potential for crossing biological membranes.

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | [1] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene

The most direct and widely applicable method for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene is the Williamson ether synthesis . This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of m-cresol (m-cresolate) acts as the nucleophile, attacking an isopropyl halide.

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The reaction's success hinges on the generation of a potent nucleophile, the alkoxide, from the corresponding alcohol (in this instance, m-cresol) by deprotonation with a strong base. This alkoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of an ether and a salt byproduct. For a successful Sₙ2 reaction, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions.

Caption: Workflow for the Williamson ether synthesis of 1-Methyl-3-(propan-2-yloxy)benzene.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene.

Materials:

-

m-Cresol

-

2-Bromopropane (or 2-Iodopropane)

-

Sodium hydride (NaH) or anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (1.0 eq) in anhydrous DMF.

-

Deprotonation: To the stirred solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, anhydrous potassium carbonate (1.5 eq) can be used as a milder base in acetone, and the reaction may require heating. The formation of the sodium m-cresolate can be observed as the evolution of hydrogen gas ceases (with NaH) or as a salt suspension forms.

-

Nucleophilic Substitution: To the resulting alkoxide, add 2-bromopropane (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If using potassium carbonate, the mixture should be heated to reflux.

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Methyl-3-(propan-2-yloxy)benzene.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical. The following sections detail the expected spectroscopic data for 1-Methyl-3-(propan-2-yloxy)benzene based on its chemical structure.

Predicted ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ) and Splitting Patterns:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C2-H, C4-H, C5-H, C6-H) | 6.7 - 7.2 | Multiplet | 4H |

| Isopropyl (CH) | 4.5 - 4.7 | Septet | 1H |

| Aromatic Methyl (CH₃) | 2.3 - 2.4 | Singlet | 3H |

| Isopropyl Methyls (2 x CH₃) | 1.3 - 1.4 | Doublet | 6H |

Predicted ¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum identifies the different carbon environments in the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

| Carbon | Chemical Shift (ppm) |

| Aromatic (C-O) | 157 - 159 |

| Aromatic (C-CH₃) | 138 - 140 |

| Aromatic (CH) | 129 - 131 |

| Aromatic (CH) | 119 - 121 |

| Aromatic (CH) | 113 - 115 |

| Aromatic (CH) | 109 - 111 |

| Isopropyl (CH) | 69 - 71 |

| Isopropyl Methyls (2 x CH₃) | 21 - 23 |

| Aromatic Methyl (CH₃) | 20 - 22 |

Predicted FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2960 | C-H stretch | Alkyl (sp³) |

| 1600, 1490 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1170-1140 | C-O stretch | Alkyl ether |

Potential Applications in Research and Drug Development

While there is limited specific literature on the biological activities of 1-Methyl-3-(propan-2-yloxy)benzene, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in drug discovery.

Role as a Molecular Scaffold

The substituted benzene ring is a common feature in many pharmaceuticals. The specific substitution pattern of 1-Methyl-3-(propan-2-yloxy)benzene offers a platform for further chemical modification to explore structure-activity relationships (SAR). The ether linkage is generally stable in vivo, and the lipophilicity imparted by the isopropoxy and methyl groups can influence a compound's pharmacokinetic properties, such as absorption and distribution.

Caption: Role of 1-Methyl-3-(propan-2-yloxy)benzene in a drug discovery workflow.

Insights from Structurally Related Compounds

Compounds containing the cresol ether moiety have been investigated for various biological activities. For instance, certain substituted aromatic ethers have demonstrated antimicrobial, antifungal, and anti-inflammatory properties. The presence of the isopropoxy group can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. Further research is warranted to explore the specific biological profile of 1-Methyl-3-(propan-2-yloxy)benzene.

Conclusion

1-Methyl-3-(propan-2-yloxy)benzene is a readily synthesizable aromatic ether with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed protocol for its synthesis via the Williamson ether synthesis, along with predicted spectroscopic data for its thorough characterization. While its specific biological activities are not yet extensively documented, its structural features suggest it could serve as a valuable building block for the development of novel chemical entities with therapeutic potential. This document serves as a foundational resource for researchers aiming to explore the chemistry and potential applications of this compound.

References

-

PubChem. (n.d.). 1-Methyl-3-(propan-2-yloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

1-Methyl-3-(propan-2-yloxy)benzene structural formula

An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene

This guide provides a comprehensive technical overview of 1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, spectroscopic profile, and potential applications, grounding all information in established chemical principles.

Core Molecular Identity and Structure

1-Methyl-3-(propan-2-yloxy)benzene (CAS No: 19177-04-9) is an aromatic ether.[1] Its structure consists of a toluene core where the hydrogen at the meta-position (carbon 3) is substituted with an isopropoxy group (-O-CH(CH₃)₂). This substitution pattern defines its chemical behavior, influencing its reactivity, polarity, and steric profile.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-3-(propan-2-yloxy)benzene | PubChem[1] |

| Synonyms | 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)- | PubChem[1] |

| CAS Number | 19177-04-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄O | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| SMILES | CC1=CC(=CC=C1)OC(C)C | PubChem[1] |

| InChIKey | HZLKLSRFTPNXMY-UHFFFAOYSA-N | PubChem[1] |

Below is a two-dimensional structural representation generated to clarify atomic connectivity.

Caption: 2D Structure of 1-Methyl-3-(propan-2-yloxy)benzene.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably estimated through computational models and comparison with analogous structures.

| Property | Value (Computed) | Comments |

| Molecular Weight | 150.22 g/mol | Calculated from the molecular formula C₁₀H₁₄O.[1] |

| XLogP3 | 3.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and low solubility in water.[1] |

| Topological Polar Surface Area | 9.2 Ų | The small polar surface area, arising from the single ether oxygen, is consistent with a non-polar molecule.[1] |

| Rotatable Bond Count | 2 | Refers to the C-O and O-C bonds of the isopropoxy group, allowing for conformational flexibility.[1] |

| Boiling Point | ~180-190 °C (Estimated) | Estimated based on related isomers like m-propyltoluene (182 °C).[2] |

| Density | ~0.9 g/cm³ (Estimated) | Estimated based on related isomers. |

Synthesis via Williamson Ether Synthesis

The most direct and industrially scalable route to 1-Methyl-3-(propan-2-yloxy)benzene is the Williamson ether synthesis. This classic SN2 reaction provides a high-yielding and clean pathway to form the ether linkage.[3][4]

Mechanistic Rationale

The synthesis involves two primary steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of m-cresol (3-methylphenol), forming the highly nucleophilic sodium m-cresolate. Sodium hydride (NaH) is an excellent choice as it forms hydrogen gas as the only byproduct, which is non-interfering.[5]

-

Nucleophilic Substitution (SN2): The resulting phenoxide attacks a suitable isopropyl electrophile, typically 2-bromopropane or 2-iodopropane. The reaction proceeds via a backside attack, displacing the halide leaving group to form the ether.[6][7]

The choice of reactants is critical. Using an isopropyl halide is necessary because attempting the reaction with an alkoxide of isopropanol and 3-methylbenzyl halide would lead to significant E2 elimination side products, due to the basicity of the alkoxide and steric hindrance at a secondary benzylic position.

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.

Materials:

-

m-Cresol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

2-Bromopropane (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Base Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of sodium hydride.

-

Phenol Addition: m-Cresol, dissolved in a small amount of anhydrous THF, is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium phenoxide.

-

Alkyl Halide Addition: 2-Bromopropane is added dropwise to the reaction mixture. The temperature is then raised to reflux (approximately 66 °C for THF). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting m-cresol is consumed (typically 4-8 hours).

-

Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with water, followed by brine, to remove residual salts and THF.[8]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1-Methyl-3-(propan-2-yloxy)benzene as a clear liquid.

Structural Elucidation: A Predictive Spectroscopic Profile

| Technique | Predicted Observations |

| ¹H NMR | ~6.7-7.2 ppm (4H, m): Aromatic protons. The electron-donating nature of the methyl and isopropoxy groups will cause complex splitting patterns in this region. ~4.5 ppm (1H, septet): The methine proton (-CH-) of the isopropoxy group, split by the six adjacent methyl protons. ~2.3 ppm (3H, s): The singlet corresponding to the methyl protons of the toluene group. ~1.3 ppm (6H, d): The doublet for the two equivalent methyl groups (-CH₃) of the isopropoxy substituent, split by the single methine proton. |

| ¹³C NMR | ~157 ppm: Aromatic carbon directly bonded to the ether oxygen (C3). ~139 ppm: Aromatic carbon bonded to the methyl group (C1). ~110-130 ppm: Four other aromatic carbons. ~70 ppm: Methine carbon of the isopropoxy group. ~22 ppm: Methyl carbons of the isopropoxy group. ~21 ppm: Methyl carbon of the toluene group. |

| IR Spectroscopy | 3100-3000 cm⁻¹: Aromatic C-H stretching.[9] 2980-2850 cm⁻¹: Aliphatic C-H stretching from methyl and methine groups.[10] ~1600 & ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[9] ~1250-1200 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O asymmetric stretching.[10] 810-750 cm⁻¹ & 710-690 cm⁻¹: Bending vibrations indicative of meta-disubstitution on a benzene ring.[10] |

| Mass Spectrometry | m/z = 150: Molecular ion (M⁺) peak. m/z = 108: Loss of a propyl fragment (C₃H₆) via McLafferty-type rearrangement. m/z = 107: Loss of an isopropyl radical (•C₃H₇), a major fragmentation pathway. m/z = 91: Tropylium ion, characteristic of toluene derivatives. |

Potential Applications and Research Directions

While specific, large-scale applications for 1-Methyl-3-(propan-2-yloxy)benzene are not documented, its chemical structure suggests utility in several areas of chemical R&D:

-

Fine Chemical Synthesis: As a functionalized aromatic compound, it can serve as a building block or intermediate in the synthesis of more complex molecules. The ether linkage is generally stable, allowing for further modification of the aromatic ring or the methyl group.

-

Agrochemicals and Pharmaceuticals: Aryl ethers are common motifs in biologically active compounds. This molecule could be a precursor or starting material for novel herbicides, pesticides, or pharmaceutical agents. Patents related to similar chemical structures often involve applications in these fields.[1]

-

Solvent and Formulation Science: Its moderate lipophilicity and boiling point could make it a candidate as a specialty solvent or as a component in formulations for coatings, resins, or metal polishes, similar to related compounds like cymene.[11]

Safety and Handling

No specific material safety data sheet (MSDS) is available for 1-Methyl-3-(propan-2-yloxy)benzene. Therefore, handling precautions must be based on the properties of its constituent classes: aromatic hydrocarbons and ethers.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

-

Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers, such as dry chemical, CO₂, or alcohol-resistant foam.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[13]

-

Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye irritation based on data for similar compounds.[14] Ingestion may pose an aspiration hazard.

Conclusion

1-Methyl-3-(propan-2-yloxy)benzene is a well-defined aromatic ether accessible through robust synthetic methods like the Williamson ether synthesis. Its physicochemical properties are dictated by the meta-substituted toluene core and the isopropoxy group. While specific applications are not yet established, its structure makes it a valuable intermediate for further chemical exploration in various fields. The predictive spectroscopic data provided in this guide offers a solid foundation for its unambiguous identification and characterization in a laboratory setting. As with any chemical, it should be handled with appropriate care, following safety guidelines for related substances.

References

-

PubChem. 1-Methyl-3-(propan-2-yloxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. m-Cymene. National Center for Biotechnology Information. [Link]

-

Stratakis, M., et al. Supporting Information: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. [Link]

-

PubChem. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]

-

NIST. Benzene, 1-methyl-3-propyl-. NIST WebBook. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

Organic Syntheses. α-PHENYL-α,α-DIPHENYLACETONITRILE. Organic Syntheses. [Link]

-

LOTTE Chemical. Safety Data Sheet(SDS). [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

University of Colorado Boulder. Spectroscopy Infrared Spectra. [Link]

-

NIST. Benzene, 1-methyl-3-propyl- Infrared Spectrum. NIST WebBook. [Link]

-

Chemsrc. 1-Bromo-3-methyl-5-(propan-2-yloxy)benzene. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methylbenzene (toluene). [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methyl-3-(1-methylethyl)- (CAS 535-77-3). [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

-

NIST. Benzene, 1-methyl-2-propyl- Mass spectrum (electron ionization). NIST WebBook. [Link]

-

NIST. Benzene, 1-methyl-3-propyl- Gas Chromatography. NIST WebBook. [Link]

-

NIST. Benzene, 1-methyl-3-propyl- Condensed phase thermochemistry data. NIST WebBook. [Link]

-

SpectraBase. 1-Methyl-4-propan-2-yloxy-benzene. [Link]

-

Chemsrc. [diphenyl(propan-2-yloxy)methyl]benzene. [Link]

-

SIELC Technologies. 1-Methyl-2-(propan-2-yl)benzene. [Link]

-

The Organic Chemistry Tutor. Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

The Organic Chemistry Tutor. Retrosynthesis of Benzene Derivatives (Make This Molecule). YouTube. [Link]

Sources

- 1. 1-Methyl-3-(propan-2-yloxy)benzene | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Isopropoxytoluene for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Aromatic Building Block

3-Isopropoxytoluene, also known by its common name m-cresol isopropyl ether or as a derivative of m-cymene, is an aromatic organic compound with growing significance in the fields of chemical synthesis and pharmaceutical development. Its unique structural features—a toluene backbone functionalized with a sterically influential isopropoxy group—confer a nuanced reactivity profile, making it a valuable intermediate and scaffold in the design of complex molecules. This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of 3-Isopropoxytoluene, alongside practical methodologies for its synthesis, purification, and handling. Furthermore, it delves into its emerging applications, particularly within the realm of medicinal chemistry, offering insights for researchers and drug development professionals seeking to leverage its potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of 3-Isopropoxytoluene is paramount for its effective application in a laboratory setting. This section consolidates its key physical and spectroscopic data into a readily accessible format.

Core Physical Properties

The physical characteristics of 3-Isopropoxytoluene are summarized in the table below, providing essential data for experimental design and process scale-up.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [2] |

| CAS Number | 620-21-3 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 175 °C (lit.) | [1] |

| Melting Point | -63.8 °C (as m-cymene) | [1] |

| Density | 0.861 g/mL at 25 °C (lit., as m-cymene) | [3] |

| Refractive Index (n²⁰/D) | 1.493 (lit., as m-cymene) | [3] |

| Flash Point | 47.8 °C (closed cup, as m-cymene) | [1] |

Solubility Profile: A Guide for Reaction and Formulation

| Solvent | Polarity | Expected Solubility |

| Water | Highly Polar | Insoluble/Very Low |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Miscible |

| Ethyl Acetate | Moderately Polar | Miscible |

| Dichloromethane | Non-polar | Miscible |

| Chloroform | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Hexane | Non-polar | Miscible |

| Diethyl Ether | Non-polar | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

This table is based on general principles of solubility ("like dissolves like") and data for structurally similar compounds.

Spectroscopic Fingerprint: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 3-Isopropoxytoluene. The following sections detail its expected spectral features.

While a publicly available, fully assigned high-resolution spectrum is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects of the methyl and isopropoxy groups on the aromatic ring.

¹H NMR (Predicted):

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.7-7.2 ppm. The protons ortho and para to the isopropoxy group will be shifted upfield compared to those meta to it. The methyl group will also influence the splitting patterns.

-

Isopropyl CH (1H): A septet around δ 4.5 ppm, coupled to the six methyl protons.

-

Toluene CH₃ (3H): A singlet around δ 2.3 ppm.

-

Isopropyl CH₃ (6H): A doublet around δ 1.3 ppm, coupled to the isopropyl methine proton.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Peaks in the region of δ 110-160 ppm. The carbon bearing the isopropoxy group will be the most downfield, followed by the carbon with the methyl group. The remaining four aromatic carbons will have distinct chemical shifts based on their positions relative to the two substituents.

-

Isopropyl CH (1C): A peak around δ 70 ppm.

-

Toluene CH₃ (1C): A peak around δ 21 ppm.

-

Isopropyl CH₃ (2C): A peak around δ 22 ppm.

The IR spectrum of 3-Isopropoxytoluene will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (aliphatic - isopropyl and methyl) |

| 1600, 1500 | C=C stretching (aromatic ring) |

| 1250-1200 | C-O stretching (aryl ether, asymmetric) |

| 1050-1000 | C-O stretching (aryl ether, symmetric) |

| 880-750 | C-H bending (aromatic, out-of-plane) |

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the loss of the isopropyl group or propene from the ether linkage, and cleavage of the methyl group.

Chemical Reactivity and Synthesis

The chemical behavior of 3-Isopropoxytoluene is dictated by the interplay of its aromatic ring, the electron-donating isopropoxy group, and the weakly activating methyl group.

Electrophilic Aromatic Substitution

The isopropoxy and methyl groups are both ortho-, para-directing and activating substituents for electrophilic aromatic substitution reactions.[2] The isopropoxy group is a stronger activator than the methyl group. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the isopropoxy group. However, steric hindrance from the bulky isopropyl group may favor substitution at the less hindered para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Caption: General mechanism of electrophilic aromatic substitution on 3-Isopropoxytoluene.

Reactions of the Isopropoxy Group

The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI. The isopropyl group can also undergo oxidation at the benzylic-like position under certain conditions.

Synthesis of 3-Isopropoxytoluene

A common laboratory-scale synthesis of 3-Isopropoxytoluene involves the Williamson ether synthesis, where the sodium salt of m-cresol is reacted with an isopropyl halide. Another industrially relevant method is the Friedel-Crafts alkylation of toluene with propylene or isopropanol, which typically yields a mixture of isomers that require separation.[1][4]

Objective: To synthesize 3-Isopropoxytoluene from m-cresol and 2-bromopropane.

Materials:

-

m-Cresol

-

Sodium hydride (NaH) or sodium metal

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

2-Bromopropane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Slowly add 2-bromopropane to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Caption: Workflow for the Williamson ether synthesis of 3-Isopropoxytoluene.

Purification

The primary method for purifying crude 3-Isopropoxytoluene is fractional distillation .[4] Given its boiling point of 175 °C, distillation at atmospheric pressure is feasible. For mixtures with closely boiling isomers, a fractionating column with a high number of theoretical plates is recommended to achieve good separation.[5]

Applications in Drug Discovery and Development

The structural motif of 3-Isopropoxytoluene has found application as a key intermediate in the synthesis of pharmaceutically active compounds. A notable example is its derivative, 3,5-bis(2-cyano-isopropyl)-toluene, which serves as a crucial intermediate in the synthesis of Anastrozole .[6] Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer in postmenopausal women. The cymene scaffold, in general, is explored in medicinal chemistry for the development of new therapeutic agents due to its favorable physicochemical properties.

The metabolism of related cymene isomers, such as p-cymene, has been studied in animal models. The primary metabolic pathways involve oxidation of the alkyl side chains to form alcohols, diols, and carboxylic acids, which are then excreted as conjugates. This provides a predictive framework for the potential metabolic fate of 3-Isopropoxytoluene, an important consideration in drug design and development.

Safety and Handling

3-Isopropoxytoluene is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[3] It is incompatible with strong oxidizing agents. While specific toxicological data for 3-Isopropoxytoluene is limited, information on related isopropyltoluenes suggests that it may cause skin, eye, and respiratory irritation. Ingestion may be harmful. It is essential to consult the Safety Data Sheet (SDS) before handling this compound and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

3-Isopropoxytoluene is a versatile aromatic compound with a well-defined set of physical and chemical properties. Its synthetic accessibility and nuanced reactivity make it a valuable tool for organic chemists. The demonstrated use of its derivatives as key intermediates in the synthesis of important pharmaceuticals like Anastrozole highlights its relevance to the drug development industry. As the demand for novel molecular scaffolds continues to grow, the potential of 3-Isopropoxytoluene and its analogs as building blocks for new therapeutic agents warrants further exploration. This guide serves as a foundational resource for researchers and scientists aiming to harness the capabilities of this promising chemical entity.

References

- CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene.

- The enantioselective metabolism of p-cymene in rabbits - PubMed.

- An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol - Benchchem.

- m-Cymene - Wikipedia.

- Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM.

- Solubility Profile of 1,3,5-Triisopropylbenzene in Organic Solvents: A Technical Guide - Benchchem.

- Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra...

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

- 1H NMR Spectroscopy.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Toxicity Tests: In Vitro and In Vivo | Request PDF - ResearchG

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Coupling constants for 1H and 13C NMR.

- DOSS - TURI.

- M-Cymene | C10H14 | CID 10812 - PubChem - NIH.

- Biological Activity of Monoterpene-Based Scaffolds: A N

- Showing metabocard for p-Cymene (HMDB0005805)

- [Synthesis and biological activity of substance P analogs] - PubMed.

- Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived

- m-Cymene - 1-Isopropyl-3-methylbenzene, 3-Isopropyltoluene - Sigma-Aldrich.

- CN101215219A - Preparation method for p-isoproplyl toluene - Google P

- m-cymene | CAS#:535-77-3 | Chemsrc.

- Synthesis and biological activity of spin-labeled analogs of biotin, hexamethonium, decamethonium, dichlorisoproterenol, and propranolol | Scilit.

- Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene deriv

- Currently available in vitro methods used in regulatory toxicology - ResearchG

- Services for in vitro Toxicology research - Admescope.

- Technical Support Center: Purification of 1,3-Di-iso-propyl-5-methylbenzene - Benchchem.

Sources

- 1. m-Cymene - Wikipedia [en.wikipedia.org]

- 2. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DOSS [doss.turi.org]

- 4. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene - Google Patents [patents.google.com]

Literature review on 1-Methyl-3-(propan-2-yloxy)benzene

An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene

This guide provides a comprehensive technical overview of 1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic profile, and potential applications, grounded in established scientific principles and methodologies.

Introduction and Chemical Identity

1-Methyl-3-(propan-2-yloxy)benzene is an aromatic ether. Its structure consists of a benzene ring substituted with a methyl group and an isopropoxy group at the meta (1,3) positions.[1] This compound belongs to the class of alkyl aryl ethers, which are significant intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2][3] The interplay between the electron-donating methyl and isopropoxy groups on the aromatic ring influences its reactivity and makes it a versatile building block in organic synthesis.

Key Identifiers:

-

IUPAC Name: 1-methyl-3-(propan-2-yloxy)benzene[1]

-

Synonyms: 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)-[1]

-

CAS Number: 19177-04-9[1]